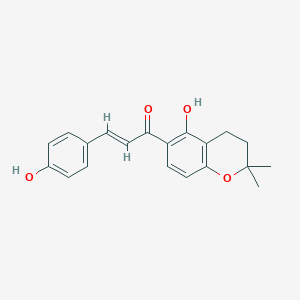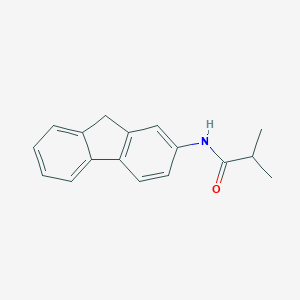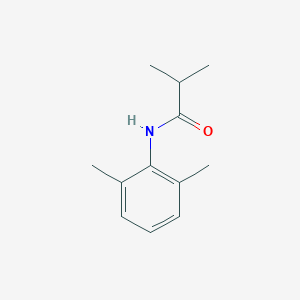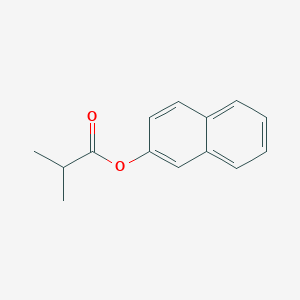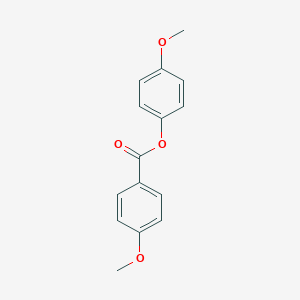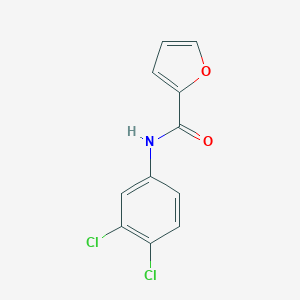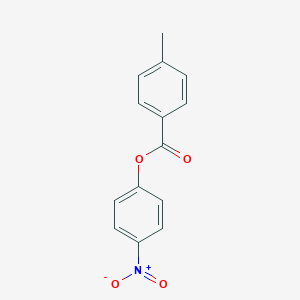
p-Toluic acid, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Toluic acid, 4-nitrophenyl ester, also known as p-Nitrophenyl tosylate (PNPT), is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow powder that is soluble in organic solvents and is commonly used as a substrate in enzyme assays.
Mecanismo De Acción
PNPT is hydrolyzed by enzymes that contain an active site with a nucleophilic residue, such as a serine or histidine residue. The hydrolysis of PNPT results in the release of p-nitrophenol, which can be detected spectrophotometrically.
Efectos Bioquímicos Y Fisiológicos
PNPT has no known biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNPT has several advantages as a substrate in enzyme assays. It is relatively inexpensive, stable, and easy to use. However, PNPT has several limitations. It is not a natural substrate for most enzymes, and its hydrolysis rate can be affected by factors such as pH, temperature, and buffer composition.
Direcciones Futuras
There are several future directions for research involving PNPT. One area of research could be the development of new enzyme assays that utilize PNPT as a substrate. Another area of research could be the synthesis of new compounds using PNPT as a starting material. Additionally, researchers could investigate the factors that affect the hydrolysis rate of PNPT and develop methods to improve its performance as a substrate in enzyme assays.
Métodos De Síntesis
PNPT can be synthesized through the reaction of p-nitrophenol with tosyl chloride in the presence of a base such as pyridine. The resulting PNPT can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
PNPT is widely used in scientific research as a substrate in enzyme assays. It is commonly used to measure the activity of enzymes such as alkaline phosphatase, beta-galactosidase, and beta-glucosidase. PNPT is also used in the synthesis of other compounds, such as p-nitrophenyl phosphate, which is used as a substrate for alkaline phosphatase assays.
Propiedades
Número CAS |
15023-67-3 |
|---|---|
Nombre del producto |
p-Toluic acid, 4-nitrophenyl ester |
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
Clave InChI |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



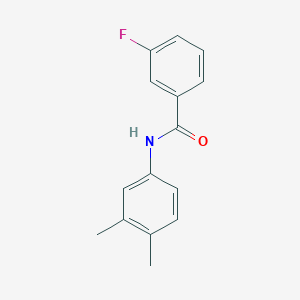
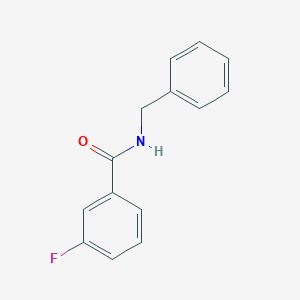
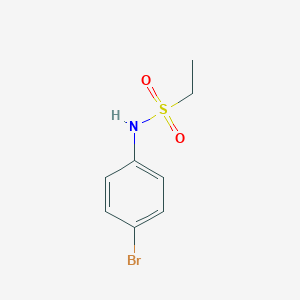
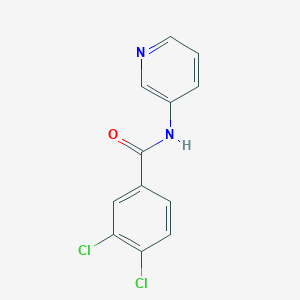
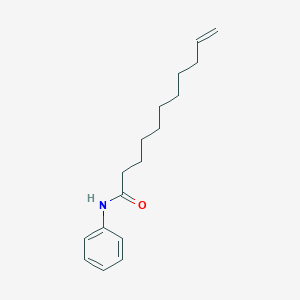
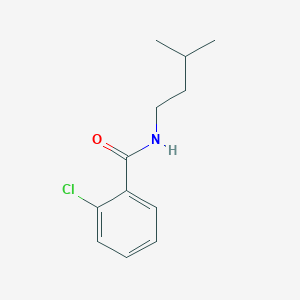
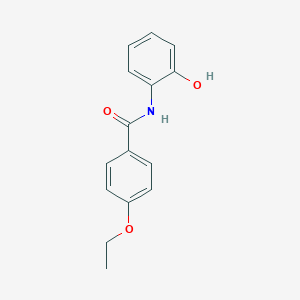
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
